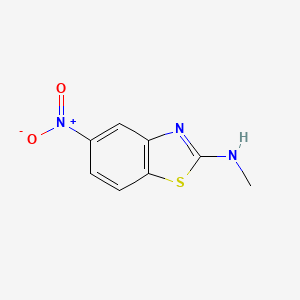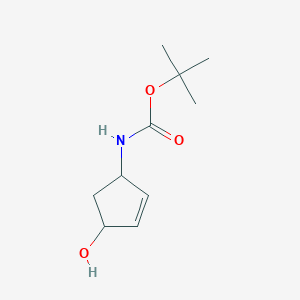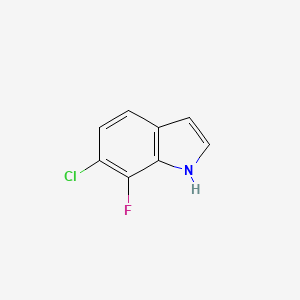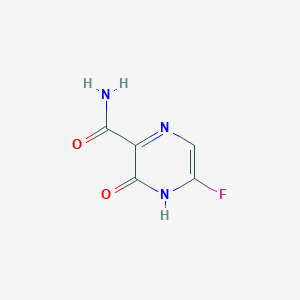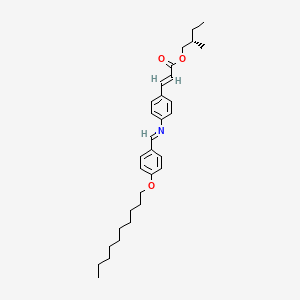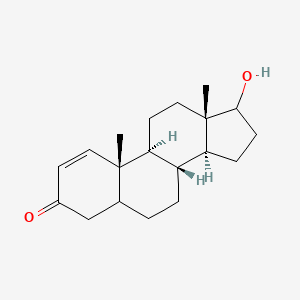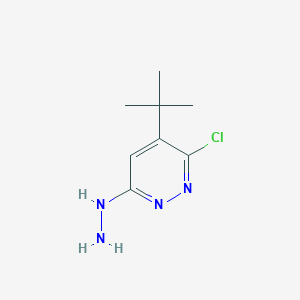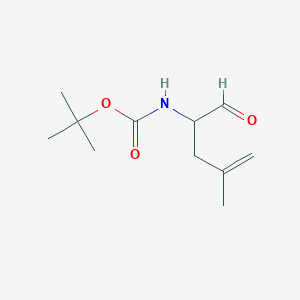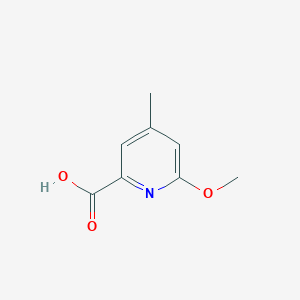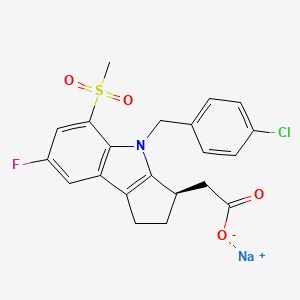
MK 0524 sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK 0524 sodium salt, also known as Laropiprant, is a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1). It is primarily used in research settings to study its effects on prostaglandin D2-induced responses. The compound has a molecular formula of C21H18ClFNO4SNa and a molecular weight of 457.88 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MK 0524 sodium salt involves several steps, starting from the appropriate indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Functional Group Modifications:
Formation of the Sodium Salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: MK 0524 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro-benzyl and fluoro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
MK 0524 sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study prostaglandin D2 receptor interactions and signaling pathways.
Biology: Investigated for its effects on platelet aggregation and inflammatory responses.
Medicine: Explored for its potential therapeutic applications in conditions such as allergic rhinitis and dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin D2 receptors
Mechanism of Action
MK 0524 sodium salt exerts its effects by selectively antagonizing the prostaglandin D2 receptor subtype 1 (DP1). This receptor is involved in various physiological processes, including inflammation and platelet aggregation. By blocking the DP1 receptor, this compound inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in response to prostaglandin D2, thereby modulating downstream signaling pathways .
Similar Compounds:
MK 0343: Another DP1 receptor antagonist with similar properties but different structural features.
MK 0608: A compound with similar receptor selectivity but distinct pharmacokinetic properties.
KN-93: A calcium/calmodulin-dependent protein kinase II inhibitor with some overlapping biological effects.
Uniqueness: this compound is unique due to its high selectivity for the DP1 receptor and its ability to inhibit prostaglandin D2-induced responses effectively. This makes it a valuable tool for studying the role of DP1 receptors in various physiological and pathological processes .
properties
Molecular Formula |
C21H18ClFNNaO4S |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
sodium;2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C21H19ClFNO4S.Na/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12;/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26);/q;+1/p-1/t13-;/m1./s1 |
InChI Key |
DWCYUNBVZHNVET-BTQNPOSSSA-M |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)[O-])CC4=CC=C(C=C4)Cl)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



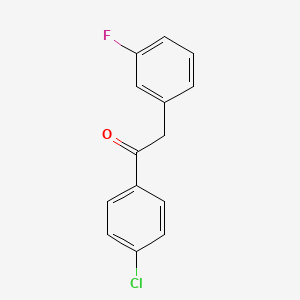
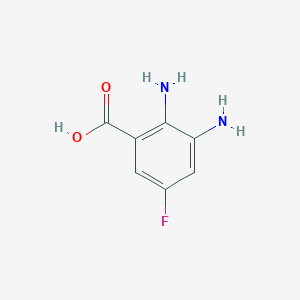
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
